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Abstract
Lacosamide is an antiepileptic drug (AED) that exhibits a distinct mechanism of action,

primarily centered on the selective enhancement of the slow inactivation of voltage-gated

sodium channels (VGSCs). This mode of action differentiates it from many traditional AEDs that

primarily target the fast inactivation state of these channels. By stabilizing the slow inactivated

state of VGSCs, lacosamide effectively reduces neuronal hyperexcitability and inhibits

repetitive neuronal firing, key pathophysiological events in epilepsy. This technical guide

provides an in-depth exploration of lacosamide's core mechanism, supported by quantitative

data from key experiments, detailed experimental protocols, and visualizations of the

underlying pathways and workflows. A secondary, more debated mechanism involving collapsin

response mediator protein 2 (CRMP2) is also discussed.

Core Mechanism of Action: Selective Enhancement
of Slow Inactivation of Voltage-Gated Sodium
Channels
The primary anticonvulsant effect of lacosamide is attributed to its ability to selectively

enhance the slow inactivation of VGSCs.[1][2][3] Unlike fast inactivation, a process that occurs
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within milliseconds and is the target of many classical AEDs like carbamazepine and phenytoin,

slow inactivation is a more gradual process, developing over seconds to minutes.[2] This

process is a natural mechanism by which neurons limit sustained high-frequency firing.[1][4]

Lacosamide promotes the transition of VGSCs into the slow inactivated state and stabilizes

this conformation.[5][6] This leads to a reduction in the number of available channels that can

participate in the generation of action potentials, thereby dampening neuronal excitability,

particularly in neurons that are already pathologically depolarized and firing repetitively, as

seen in epileptic foci.[5][7] A key characteristic of lacosamide is its minimal impact on the fast

inactivation process, which may contribute to its favorable side-effect profile compared to other

sodium channel-blocking AEDs.[1][2]

Quantitative Effects on Voltage-Gated Sodium Channels
The following tables summarize the quantitative data from various studies on the effects of

lacosamide on VGSCs.

Table 1: Lacosamide's Effect on the Voltage-Dependence of Slow Inactivation

Cell Type
Lacosamide
Concentration

Hyperpolarizing
Shift in V1/2 of
Slow Inactivation
(mV)

Reference

N1E-115 mouse

neuroblastoma
100 µM -33 ± 7 mV [4]

Human Nav1.7

channels
100 µM

-9.1 ± 1.2 mV (for fast

inactivation)
[2]

Human Nav1.7

channels
30 µM

Significant

hyperpolarizing shift
[8]

Human Nav1.7

channels
300 µM

Significant

hyperpolarizing shift
[8]

Table 2: IC50 Values of Lacosamide for Voltage-Gated Sodium Channel Inhibition
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Channel/Current
Component

Cell Type IC50 Value (µM) Reference

Transient Na+ Current

(INa(T))
GH3 cells 78 [9]

Sustained Na+

Current (INa(L))
GH3 cells 34 [9]

Transient Na+ Current

(INa(T))
Neuro-2a cells 112 [9]

Sustained Na+

Current (INa(L))
Neuro-2a cells 26 [9]

CRMP2 Binding

(reported)
Xenopus oocytes ~5 [6]

Neurite Outgrowth

Inhibition

Primary hippocampal

cells
~25 [10]

Table 3: Lacosamide's Effect on Repetitive Neuronal Firing
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Experimental
Model

Lacosamide
Concentration/Dos
e

Observed Effect Reference

Cultured neocortical

cells

Concentration-

dependent

Decreased frequency

of spontaneous action

potentials and spikes-

per-burst.

[5]

Current clamp in

cultured neurons (10s

burst)

Not specified

Attenuated firing rate

in the later stage of

the burst, with no

effect in the first

second.

[5]

Maximal Electroshock

(MES) test (mice)
4.5 mg/kg i.p.

Effective against

MES-induced

seizures.

[11]

Maximal Electroshock

(MES) test (rats)
3.9 mg/kg p.o.

Effective against

MES-induced

seizures.

[11]

6 Hz model of

psychomotor seizures

(mice)

20 mg/kg i.p.

Completely

antagonized seizure

occurrence.

[5]

Pilocarpine-induced

temporal lobe epilepsy

(rats)

30 mg/kg p.o.

(chronic)

Significantly alleviated

the frequency of

spontaneous motor

seizures.

[12]

PTZ-kindled rats 10 mg/kg

Decreased maximal

seizure severity and

increased latency to

stage 3-5 seizures.

[13]

The Controversial Role of Collapsin Response
Mediator Protein 2 (CRMP2)
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Some studies have proposed a second mechanism of action for lacosamide involving its

binding to the collapsin response mediator protein 2 (CRMP2), a phosphoprotein involved in

neuronal differentiation and axonal outgrowth.[6][10][14] It has been suggested that this

interaction could contribute to lacosamide's potential disease-modifying effects.[10][15]

However, the binding of lacosamide to CRMP2 is a subject of debate, with other studies failing

to demonstrate a direct and specific interaction using various drug binding assays.[16]

The functional consequences of this potential interaction are also under investigation, with

some reports indicating that lacosamide can inhibit neurotrophin-induced axonal outgrowth in

a CRMP2-dependent manner.[6] The IC50 for this effect was reported to be around 25 µM.[10]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effects of lacosamide on the biophysical properties of voltage-gated

sodium channels, including activation, fast inactivation, and slow inactivation.

Cell Preparation:

HEK293 cells stably expressing the desired human NaV channel subtype (e.g., NaV1.7) or

neuronal cell lines (e.g., N1E-115, GH3, Neuro-2a) are cultured under standard conditions.

[8][9]

For primary neuronal cultures, cortical or hippocampal neurons are isolated from embryonic

or neonatal rodents and cultured for a specified period.[3]

Solutions:

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH

7.4 with NaOH.[8]

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH

7.3 with CsOH.[8]

Recording Procedure:
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Cells are transferred to a recording chamber on the stage of an inverted microscope and

perfused with the external solution.

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a

resistance of 2-4 MΩ when filled with the internal solution.

Voltage-clamp protocols are applied using an amplifier and data acquisition software. Leak

currents are subtracted online using a P/4 or P/6 procedure.[8]

Voltage Protocols:

Activation: From a holding potential of -120 mV, cells are depolarized to various test

potentials (e.g., -80 mV to +50 mV in 5 mV increments) for 100 ms.[8]

Steady-State Fast Inactivation: From a holding potential of -120 mV, a 500 ms conditioning

prepulse to various potentials (e.g., -140 mV to +10 mV in 10 mV increments) is applied,

followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).[8]

Steady-State Slow Inactivation: From a holding potential of -120 mV, a long-duration (e.g., 5-

30 seconds) conditioning prepulse to various potentials is applied, followed by a brief

hyperpolarizing pulse to remove fast inactivation, and then a test pulse to elicit the sodium

current.[2]

Current-Clamp Recordings of Repetitive Firing
Objective: To assess the effect of lacosamide on the ability of neurons to fire repetitive action

potentials.

Procedure:

Whole-cell current-clamp recordings are established as described above.

The resting membrane potential is held at a physiological level (e.g., -70 mV).

Sustained repetitive firing is evoked by injecting a long depolarizing current step (e.g., 1-30

seconds).[3][5]
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The frequency and duration of action potential firing are measured before and after the

application of lacosamide.

In Vivo Animal Models of Epilepsy
Objective: To evaluate the anticonvulsant efficacy of lacosamide in established animal models

of seizures and epilepsy.

Models:

Maximal Electroshock (MES) Test: Seizures are induced by delivering a brief electrical

stimulus through corneal or auricular electrodes. The endpoint is the abolition of the tonic

hindlimb extension.[11][17]

Pentylenetetrazole (PTZ) Test: Seizures are induced by subcutaneous or intravenous

administration of the chemoconvulsant PTZ. The endpoint is the prevention of clonic or tonic-

clonic seizures.[5][13]

6 Hz Psychomotor Seizure Model: A low-frequency electrical stimulus is delivered to induce

a model of therapy-resistant partial seizures.[5]

Kindling Models (e.g., Amygdala or Hippocampal Kindling): Repeated subconvulsive

electrical stimulation of a specific brain region leads to the progressive development of

seizures. Lacosamide's effect on seizure development and expression is assessed.[5]

Pilocarpine-Induced Status Epilepticus: A cholinergic agonist, pilocarpine, is used to induce

prolonged seizures, leading to a model of temporal lobe epilepsy.[12]

Drug Administration: Lacosamide is typically administered orally (p.o.) or intraperitoneally (i.p.)

at various doses and at a specific time point before seizure induction.[5][11][12][13]

CRMP2 Binding Assays
Objective: To determine if lacosamide directly binds to CRMP2.

Methods:
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Affinity "Fishhook" Experiments: Biotinylated lacosamide analogues are used to "fish" for

binding partners in rat brain lysates.[6]

Radioligand Binding Assays: The binding of radiolabeled lacosamide (e.g., [3H]LCM) to

CRMP2 expressed in a suitable system (e.g., Xenopus oocytes or mammalian cell lines) is

measured.[6][16]

Surface Plasmon Resonance (SPR): This technique measures the interaction between

lacosamide and purified CRMP2 in real-time.[16]
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Caption: Proposed mechanisms of action of lacosamide.

Experimental Workflow: Whole-Cell Patch-Clamp
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Caption: Workflow for a whole-cell patch-clamp experiment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1674222?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: In Vivo Anticonvulsant Testing
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Caption: Workflow for in vivo anticonvulsant efficacy testing.

Conclusion
Lacosamide's primary mechanism of selectively enhancing the slow inactivation of voltage-

gated sodium channels provides a targeted approach to reducing neuronal hyperexcitability.

This action, distinct from that of many older AEDs, likely contributes to its efficacy and

tolerability profile. The quantitative data and detailed experimental protocols presented in this

guide offer a comprehensive resource for researchers and drug development professionals

working to further understand and build upon the therapeutic potential of lacosamide and

similar compounds. While the role of CRMP2 in lacosamide's overall profile remains an area

of active investigation, its effects on VGSC slow inactivation are well-established and form the

cornerstone of its anticonvulsant activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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